molecular formula C25H30N4O3S2 B2772771 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-cyclohexyl-N-methylbenzenesulfonamide CAS No. 683790-79-6

4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-cyclohexyl-N-methylbenzenesulfonamide

Cat. No.: B2772771
CAS No.: 683790-79-6
M. Wt: 498.66
InChI Key: HQQKBEXLNYPFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-cyclohexyl-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H30N4O3S2 and its molecular weight is 498.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, also known as 4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-cyclohexyl-N-methylbenzene-1-sulfonamide, has been found to have significant activity against Mycobacterium tuberculosis . It has been suggested that the compound interacts with the DprE1 target, which plays a crucial role in the survival and virulence of M. tuberculosis .

Mode of Action

The compound interacts with its targets, leading to changes in their functiontuberculosis . In addition, the compound has been found to have significant inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes, which are associated with Alzheimer’s disease .

Biochemical Pathways

The compound affects several biochemical pathways. In the case of M. tuberculosis, it interferes with the function of the DprE1 target, which is involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . In the context of Alzheimer’s disease, the compound inhibits the AChE and MAO-B enzymes, which play crucial roles in cholinergic signaling and monoamine metabolism, respectively .

Pharmacokinetics

The compound’s inhibitory effects against ache and mao-b enzymes suggest that it may have good bioavailability and can reach its targets effectively .

Result of Action

The compound’s action results in the inhibition of M. tuberculosis growth and the reduction of AChE and MAO-B activity . These effects could potentially lead to the alleviation of symptoms in tuberculosis and Alzheimer’s disease, respectively.

Biological Activity

4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-cyclohexyl-N-methylbenzenesulfonamide is a complex organic compound with significant potential in pharmaceutical research. Its structure suggests various biological activities, particularly in enzyme inhibition and interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C23H28N4O3S2
  • Molecular Weight : 472.62 g/mol

The presence of the benzo[d]thiazole moiety is particularly noteworthy due to its known pharmacological properties, which enhance the compound's bioactivity.

The biological activity of this compound likely involves interactions with specific enzymes or receptors. Preliminary studies indicate that compounds with similar structures can inhibit enzymes involved in disease pathways, potentially leading to therapeutic effects against conditions such as cancer and infectious diseases.

Enzyme Inhibition

Research indicates that compounds similar to this sulfonamide exhibit inhibitory effects on various enzymes. For example, derivatives of benzothiazole have shown significant inhibition of cancer cell proliferation, indicating potential applications in oncology. In a study involving benzothiazole derivatives, certain compounds demonstrated the ability to decrease the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting anti-inflammatory properties .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For instance, one study reported that a benzothiazole derivative significantly inhibited the proliferation of A431, A549, and H1299 cancer cells at concentrations as low as 1 μM. These findings underscore the potential of benzothiazole derivatives in anticancer therapy .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Benzothiazole Derivatives :
    • Objective : To evaluate the anticancer properties of synthesized benzothiazole derivatives.
    • Findings : Compounds exhibited significant cytotoxicity against multiple cancer cell lines, with some inducing apoptosis and cell cycle arrest similar to established anticancer agents .
  • Cardiovascular Effects :
    • Objective : To assess the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance.
    • Methodology : An isolated rat heart model was used to evaluate changes in perfusion pressure.
    • Results : Certain derivatives showed a decrease in perfusion pressure over time, indicating potential cardiovascular effects .

Summary of Biological Activities

Activity TypeObservations
Enzyme Inhibition Significant inhibition observed in several enzyme assays related to cancer.
Cytotoxicity Induced apoptosis in multiple cancer cell lines at low concentrations.
Cardiovascular Effects Altered perfusion pressure suggesting potential cardiovascular applications.

Properties

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-cyclohexyl-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S2/c1-27(20-7-3-2-4-8-20)34(31,32)21-13-11-19(12-14-21)24(30)28-15-17-29(18-16-28)25-26-22-9-5-6-10-23(22)33-25/h5-6,9-14,20H,2-4,7-8,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQKBEXLNYPFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.